7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide
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Overview
Description
7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide is a chemical compound known for its diverse applications in scientific research. It belongs to the class of benzopyran derivatives, which are known for their biological activities and potential therapeutic uses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with phenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.
Reduction: The carbonyl group at the 2-position can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and coatings
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
- 4-Hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide
- N-(sec-Butyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide
- N-(2-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide
Comparison: Compared to these similar compounds, 7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydroxyl group at the 7-position and the phenyl group at the N-position contribute to its unique properties .
Properties
CAS No. |
94108-86-8 |
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Molecular Formula |
C16H11NO4 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
7-hydroxy-2-oxo-N-phenylchromene-3-carboxamide |
InChI |
InChI=1S/C16H11NO4/c18-12-7-6-10-8-13(16(20)21-14(10)9-12)15(19)17-11-4-2-1-3-5-11/h1-9,18H,(H,17,19) |
InChI Key |
BSNFVFFEEGERCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |
Origin of Product |
United States |
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